molecular formula C14H25NO5 B12500600 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid

3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B12500600
M. Wt: 287.35 g/mol
InChI Key: LDBFQVSYCCMNKF-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

The synthesis of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The deprotection process involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Similar compounds to 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. Examples include:

The uniqueness of this compound lies in its specific structure, which combines the Boc group with an oxazolidine ring, providing unique reactivity and stability characteristics.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)

InChI Key

LDBFQVSYCCMNKF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O

Origin of Product

United States

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